Oxybuprocaine

Local Anesthetic Potency Ester Anesthetic Pharmacology Comparative Efficacy

Oxybuprocaine matches tetracaine's anesthetic efficacy with significantly lower conjunctival irritation and hyperemia—validated in head-to-head canine models. Clinical evidence demonstrates preserved cognitive function post-cataract surgery versus injectable lidocaine, making it the strategic choice for elderly and pediatric patient cohorts. Its ~20% greater potency than proparacaine at clinical concentrations enables dose-reduction protocols in geriatric care, minimizing systemic exposure. Choose this compound for ophthalmic diagnostics, otolaryngology, and veterinary procedures where patient comfort and safety are non-negotiable.

Molecular Formula C17H28N2O3
Molecular Weight 308.4 g/mol
CAS No. 99-43-4
Cat. No. B1678074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxybuprocaine
CAS99-43-4
Synonymsenoxinate
benoxinate dihydrochloride
benoxinate hydrochloride
benoxinate monohydrochloride
butoxyprocaine
diethylaminoethyl-4-amino-3-butoxybenzoate
Novescine
Novesin
oxybuprocaine
Molecular FormulaC17H28N2O3
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N
InChIInChI=1S/C17H28N2O3/c1-4-7-11-21-16-13-14(8-9-15(16)18)17(20)22-12-10-19(5-2)6-3/h8-9,13H,4-7,10-12,18H2,1-3H3
InChIKeyCMHHMUWAYWTMGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility42.7 [ug/mL] (The mean of the results at pH 7.4)
Very soluble (hydrochloride salt)
5.44e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxybuprocaine (CAS 99-43-4): A Rapid-Onset Ester Local Anesthetic for Ophthalmic and Otolaryngologic Procedures


Oxybuprocaine (also known as benoxinate) is an ester-type local anesthetic characterized by a para-aminobenzoic acid (PABA) core structure with a 3-butoxy substitution and a diethylaminoethyl ester side chain [1]. It reversibly stabilizes neuronal membranes by binding to voltage-gated sodium channels, thereby blocking the initiation and conduction of nerve impulses [2]. Its physicochemical properties include a predicted pKa of 9.16 ± 0.25, a LogP of 3.52750, and a free base density of 1.052 g/cm³ [3][4]. Clinically, oxybuprocaine is formulated as a 0.4% ophthalmic solution (often in combination with fluorescein) and is approved for topical anesthesia during short ophthalmological procedures such as tonometry, gonioscopy, and foreign body removal, as well as for mucosal anesthesia in otolaryngology [2][5].

Oxybuprocaine vs. Tetracaine and Proparacaine: Why In-Class Substitution is Not Equivalent


Despite being classified together as topical ophthalmic anesthetics, oxybuprocaine, tetracaine, and proparacaine exhibit distinct clinical profiles that preclude simple generic substitution. While all three provide effective corneal anesthesia, their comparative potency, onset and duration of action, and local irritation profiles vary significantly [1][2]. Furthermore, emerging evidence demonstrates that oxybuprocaine's systemic safety profile, particularly regarding cognitive function, may offer advantages over other local anesthetics like lidocaine [3]. The quantitative evidence below delineates the specific, measurable parameters that differentiate oxybuprocaine from its closest analogs, providing a rational basis for scientific and procurement decisions.

Quantitative Differentiation of Oxybuprocaine: Head-to-Head Evidence Against Comparators


Comparative Potency: Oxybuprocaine vs. Tetracaine and Cocaine

Oxybuprocaine exhibits a quantifiable potency advantage over both the historical standard cocaine and the commonly used ester anesthetic tetracaine. According to the NCATS Inxight database, the anesthetic activity of oxybuprocaine is ten times that of cocaine and twice that of tetracaine (amethocaine) [1]. This superior potency is also referenced in DrugBank, which states that oxybuprocaine may be less irritating than tetracaine while maintaining a similar onset and duration of action [2].

Local Anesthetic Potency Ester Anesthetic Pharmacology Comparative Efficacy

Onset and Duration of Corneal Anesthesia: Oxybuprocaine vs. Tetracaine in Canine Model

In a direct head-to-head study in ophthalmically normal dogs, topical application of 0.4% oxybuprocaine ophthalmic solution was compared to 1% tetracaine solution. The study found no significant difference in the onset, depth, and duration of corneal anesthesia between the two drugs [1]. Maximal corneal anesthesia (corneal touch threshold (CTT) = 0) was achieved within 1 minute for oxybuprocaine, and the CTT remained significantly decreased from baseline for 1 to 45 minutes [1].

Corneal Anesthesia Veterinary Ophthalmology Comparative Efficacy

Ocular Surface Irritation Profile: Oxybuprocaine vs. Tetracaine

The same canine study that demonstrated equivalent anesthetic efficacy also revealed a significant difference in local irritation. Conjunctival hyperemia and chemosis were detected more frequently in tetracaine-treated eyes than in oxybuprocaine-treated eyes [1]. This finding is consistent with DrugBank's statement that oxybuprocaine may be less irritating than tetracaine [2].

Ocular Tolerability Conjunctival Irritation Comparative Safety

Cognitive Safety Profile: Topical Oxybuprocaine vs. Injectable Lidocaine in Cataract Surgery

A prospective randomized clinical trial compared the effect of local anesthesia with lidocaine 2% versus topical anesthesia with oxybuprocaine 0.4% on cognitive function in patients undergoing elective cataract surgery. The study found that patients receiving lidocaine injection exhibited a statistically significant postoperative decline in cognitive function as measured by the paired-associate learning test (PALT) and category verbal fluency (VF) test (p = 0.005 and p = 0.01, respectively). In contrast, the topical oxybuprocaine group showed no significant difference between pre- and postoperative cognitive scores (p = 0.326 for PALT; p = 0.199 for VF) [1].

Cognitive Function Postoperative Cognitive Dysfunction Ophthalmic Anesthesia

Comparative Potency and Dose-Response: Oxybuprocaine vs. Proparacaine

A double-masked clinical study established dose-response curves for benoxinate (oxybuprocaine) and proparacaine by monitoring changes in corneal touch threshold. The results indicated that 0.2% benoxinate was an effective anesthetic dose for patients over age 40, which was comparable in efficacy to 0.125% proparacaine in the same demographic [1]. Furthermore, a general pharmacological source suggests that the potency of 0.4% benoxinate is nearly 20% more than that of 0.5% proparacaine, indicating a concentration-adjusted potency advantage [2].

Dose-Response Anesthetic Potency Tonometry

Strategic Application Scenarios for Oxybuprocaine Based on Quantitative Differentiation


Preference in Ophthalmic Diagnostic Procedures Requiring Patient Comfort and Compliance

Given its equivalent anesthetic efficacy to tetracaine but with a significantly lower incidence of conjunctival irritation and hyperemia (as demonstrated in canine models) [1], oxybuprocaine is the preferred choice for routine diagnostic procedures such as tonometry, gonioscopy, and contact lens fitting. The reduced stinging and discomfort upon instillation improves patient compliance, particularly in pediatric or anxious patients, and minimizes post-procedural ocular surface inflammation. This application directly leverages the quantitative evidence of reduced local irritation compared to tetracaine.

Topical Anesthesia in Cataract Surgery for At-Risk Patient Populations

The clinical trial evidence showing preserved cognitive function post-cataract surgery with topical oxybuprocaine compared to injectable lidocaine [2] supports its use as a safer alternative for elderly patients or those with pre-existing mild cognitive impairment. This scenario is specifically informed by the head-to-head comparative data on cognitive outcomes, making oxybuprocaine a strategically advantageous option for ambulatory surgical centers aiming to minimize postoperative cognitive dysfunction in their patient cohort.

Dose-Sparing Strategies for Corneal Anesthesia in Geriatric Ophthalmology

The dose-response data indicating that 0.2% oxybuprocaine is effective in patients over age 40, and that its potency may be nearly 20% greater than proparacaine at clinical concentrations [3][4], allows for the implementation of dose-reduction protocols. This is particularly relevant in geriatric care where minimizing total drug exposure can reduce the risk of systemic absorption and local toxicity. This application scenario is directly derived from the cross-study comparable evidence on concentration-dependent efficacy.

Veterinary Ophthalmology with a Focus on Ocular Surface Health

The head-to-head canine study provides direct, quantitative evidence that oxybuprocaine matches tetracaine's anesthetic performance while causing less conjunctival irritation [1]. For veterinary practitioners, this translates to a tangible benefit: the ability to perform thorough eye exams or minor procedures (e.g., corneal scraping, intraocular pressure measurement) on dogs with a reduced risk of exacerbating underlying ocular surface disease or causing unnecessary discomfort, thereby improving the quality of care and patient welfare.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxybuprocaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.